Arachidonoyl Ethanolamide-d8 Arachidonoyl Ethanolamide-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC14494409
InChI: InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12+,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
SMILES:
Molecular Formula: C22H37NO2
Molecular Weight: 355.6 g/mol

Arachidonoyl Ethanolamide-d8

CAS No.:

Cat. No.: VC14494409

Molecular Formula: C22H37NO2

Molecular Weight: 355.6 g/mol

* For research use only. Not for human or veterinary use.

Arachidonoyl Ethanolamide-d8 -

Specification

Molecular Formula C22H37NO2
Molecular Weight 355.6 g/mol
IUPAC Name (5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12+,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
Standard InChI Key LGEQQWMQCRIYKG-XSCFZYIOSA-N
Isomeric SMILES [2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)NCCO)/[2H])/[2H])/[2H])/CCCCC
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Introduction

Chemical Structure and Properties of Arachidonoyl Ethanolamide-d8

AEA-d8 is a deuterated derivative of anandamide, where eight hydrogen atoms on the arachidonoyl chain are replaced with deuterium. This modification occurs at the olefinic positions of the polyunsaturated fatty acid moiety, as confirmed by its IUPAC name: (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide . The molecular formula is C22H29D8NO2, with a molecular weight of 355.6 g/mol .

Synthesis and Isotopic Labeling Strategies

The synthesis of AEA-d8 involves selective deuteration of the arachidonoyl chain. A common approach utilizes sodium periodate oxidation of diol intermediates derived from 1,2-dihydroxy-3-aminopropane and arachidonic acid, followed by deuterium exchange at the double bonds . For example, d8-anandamide is synthesized by substituting eight hydrogen atoms at the C5, C8, C11, and C14 positions with deuterium, ensuring isotopic purity ≥99% .

Critical Synthesis Steps:

  • Diol Formation: Conjugation of arachidonic acid with 1,2-dihydroxy-3-aminopropane using carbodiimide coupling reagents .

  • Oxidation: Sodium periodate-mediated oxidation of the diol to generate an aldehyde intermediate .

  • Deuterium Incorporation: Catalytic deuteration under controlled conditions to replace hydrogens at unsaturated sites .

This method ensures minimal isotopic scrambling and high yield, as validated by nuclear magnetic resonance (NMR) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Applications in Analytical Chemistry

AEA-d8 is predominantly employed as an internal standard in LC-MS/MS assays to quantify endogenous AEA in biological fluids. Its use corrects for matrix effects and ionization efficiency variations, enhancing assay accuracy .

Example Protocol for Plasma AEA Quantification :

  • Sample Preparation: Spike 0.5 mL plasma with 10 µL AEA-d8 working solution (30 pmol/mL).

  • Extraction: Use toluene/ethyl acetate (2:1) for liquid-liquid extraction.

  • Chromatography: Separate on a C18 column with gradient elution (mobile phase: 0.1% acetic acid in water/acetonitrile).

  • Mass Spectrometry: Monitor transitions m/z 356.25 → 62.96 (quantifier) and 356.25 → 44.15 (qualifier) for AEA-d8 .

Performance Metrics of a Representative Assay :

ParameterValue
Linear Range0.78–25 ng/mL
Intraday Precision (CV%)<15%
Interday Accuracy85–115%
Limit of Quantification0.78 ng/mL

Pharmacological and Metabolic Insights

Role in Endocannabinoid System Modulation

AEA-d8 enables precise tracking of AEA metabolism, including its oxidation by alcohol dehydrogenase (ADH) to N-arachidonoyl glycine (NAGly) . In vitro studies demonstrate that ADH7 catalyzes the sequential oxidation of AEA-d8 to d8-NAGly, confirming the enzyme’s role in endocannabinoid catabolism .

Sex- and Age-Related Variations

Recent studies utilizing AEA-d8 reveal sexual dimorphism in endocannabinoid levels. For instance, males exhibit higher serum AEA concentrations (mean ± SEM: 2.1 ± 0.3 nM) compared to females (1.4 ± 0.2 nM) . Age-related increases in AEA are also observed, with concentrations rising by 40% in individuals aged 60–75 compared to those aged 30–45 .

Clinical and Preclinical Applications

Bariatric Surgery Monitoring

Postoperative plasma AEA levels, quantified using AEA-d8, correlate with metabolic improvements. In morbidly obese patients, AEA decreased by 32% six months after surgery, paralleling reductions in HOMA-IR (from 4.8 ± 0.6 to 2.1 ± 0.3) .

Anesthetic Research

In canine models, premedication with dexmedetomidine reduced plasma AEA by 45% (from 1.2 ± 0.2 ng/mL to 0.66 ± 0.1 ng/mL), highlighting interactions between anesthetic agents and endocannabinoid signaling .

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